4-({[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid
Overview
Description
4-({[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is a useful research compound. Its molecular formula is C18H21NO6 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.13688739 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Fate and Effects
A study by Staples (2001) on the environmental fate and aquatic effects of certain oxo-process chemicals sheds light on how similar compounds behave in environmental contexts. The research indicates that these compounds, upon inadvertent release, are likely to be rapidly biodegraded in soil and water. The remaining residues in water pose a negligible threat to aquatic life, suggesting potential environmental resilience for related chemical structures.
Applications in Drug Synthesis
Levulinic acid (LEV), as discussed by Zhang et al. (2021), is identified as a key chemical building block from biomass, with its derivatives being pivotal in synthesizing various drugs. This highlights the flexibility and utility of similar compounds in pharmaceutical synthesis, reducing drug synthesis costs and simplifying processes.
Sorption to Soil and Organic Matter
The sorption behavior of phenoxy herbicides, including compounds with structural similarities, was reviewed by Werner et al. (2012). This study provides insights into how such compounds interact with soil and organic matter, indicating soil organic matter and iron oxides as relevant sorbents. Understanding these interactions is crucial for assessing environmental impact and remediation strategies.
Biodegradation and Fate in Soil
Research by Thornton et al. (2020) on ethyl tert-butyl ether (ETBE) in soil and groundwater presents a detailed account of biodegradation pathways and the fate of similar compounds. This study underlines the importance of microbial processes in the degradation of complex organic molecules, offering potential bioremediation approaches.
Human Health Applications
A review by Hecht (2002) on human urinary carcinogen metabolites emphasizes the role of biomarkers in understanding exposure to potentially hazardous chemicals. This research implies the significance of monitoring metabolites for compounds with potential health impacts, aiding in the assessment of exposure and risk.
Properties
IUPAC Name |
4-[[2-(6-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-3-12-8-13-11(2)7-18(23)25-15(13)9-14(12)24-10-16(20)19-6-4-5-17(21)22/h7-9H,3-6,10H2,1-2H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKCQQKSOGRBAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)NCCCC(=O)O)OC(=O)C=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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